molecular formula C16H13NO6 B10766873 S-Nepc

S-Nepc

Cat. No.: B10766873
M. Wt: 315.28 g/mol
InChI Key: NIEXHSMFFPOGRX-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Nepc involves the reaction of 4-nitrophenol with 2S,3S-epoxy-3 phenylpropyl carbonate. The reaction typically occurs under controlled conditions to ensure the formation of the desired epoxide structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to maintain optimal conditions and yield .

Chemical Reactions Analysis

Types of Reactions

S-Nepc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

S-Nepc exerts its effects by serving as a substrate for soluble epoxide hydrolase. The enzyme catalyzes the hydrolysis of the epoxide group in this compound, resulting in the formation of 4-nitrophenol. This reaction can be monitored spectrophotometrically, providing a measure of enzyme activity. The molecular targets involved include soluble epoxide hydrolase and other related enzymes such as glutathione S-transferase and microsomal epoxide hydrolase .

Comparison with Similar Compounds

Similar Compounds

  • 11(12)-Epoxyeicosatrienoic acid (EpETrE)
  • 14(15)-Epoxyeicosatrienoic acid (EpETrE)

Comparison

S-Nepc is unique in its use as a colorimetric substrate for measuring soluble epoxide hydrolase activity. Unlike other similar compounds, this compound provides a straightforward and quantifiable method for assessing enzyme activity through the production of 4-nitrophenol. This makes it particularly valuable in high-throughput screening and diagnostic applications .

Properties

IUPAC Name

(4-nitrophenyl) [(2S,3S)-3-phenyloxiran-2-yl]methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c18-16(22-13-8-6-12(7-9-13)17(19)20)21-10-14-15(23-14)11-4-2-1-3-5-11/h1-9,14-15H,10H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEXHSMFFPOGRX-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.